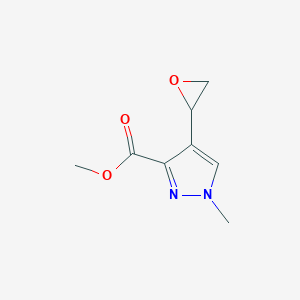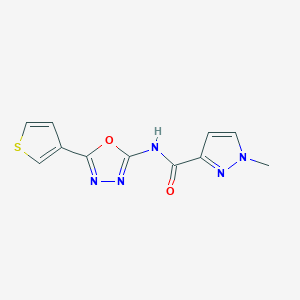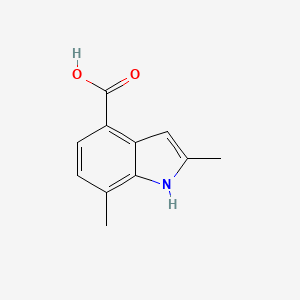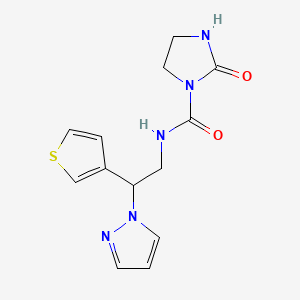![molecular formula C12H15FN2 B2920464 [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287279-46-1](/img/structure/B2920464.png)
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a hydrazine derivative that has been synthesized using a number of different methods. In
作用机制
The mechanism of action of [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation, which can help to alleviate symptoms associated with a number of different conditions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, and it has also been shown to have activity against certain types of cancer cells. Additionally, this compound has been found to have low toxicity in animal studies, which suggests that it may be safe for use in humans.
实验室实验的优点和局限性
One of the advantages of using [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential to act as an anti-inflammatory agent. This can be useful in studies looking at the mechanisms of inflammation and the development of new anti-inflammatory drugs. Additionally, this compound has been shown to have activity against certain types of cancer cells, which can be useful in studies looking at the development of new cancer treatments.
One limitation of using this compound in lab experiments is its relatively high cost. This can make it difficult for researchers with limited budgets to use this compound in their studies. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of research that holds promise is the development of new anti-inflammatory drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Finally, research is needed to explore the potential use of this compound in diagnostic imaging and other areas of medical research.
Conclusion
This compound is a chemical compound that has shown promise in a variety of scientific research applications. It has been successfully synthesized using a number of different methods, and it has been found to have potential as an anti-inflammatory agent and as a treatment for certain types of cancer. While there are limitations to the use of this compound in lab experiments, there are also many future directions for research that hold promise for the development of new drugs and diagnostic tools.
合成方法
There are several methods that have been used to synthesize [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One method involves the reaction of 3-(3-Fluoro-5-methylphenyl) bicyclo[1.1.1]pentane-1-carboxylic acid with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-(3-Fluoro-5-methylphenyl) bicyclo[1.1.1]pentane-1-carbonyl chloride with hydrazine hydrate in the presence of a base. Both of these methods have been successful in synthesizing this compound with high yields.
科学研究应用
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the development of new drugs. It has been found to have potential as an anti-inflammatory agent, and it has also been shown to have activity against certain types of cancer cells. Additionally, this compound has been used in the development of new imaging agents for use in diagnostic imaging.
属性
IUPAC Name |
[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-8-2-9(4-10(13)3-8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUYXHVQAGVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2920381.png)


![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)
![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)

![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)
![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2920395.png)
![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2920396.png)

![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)

![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)